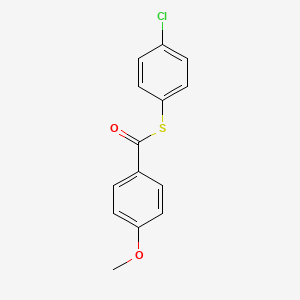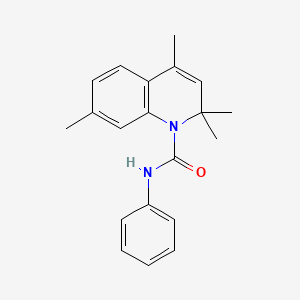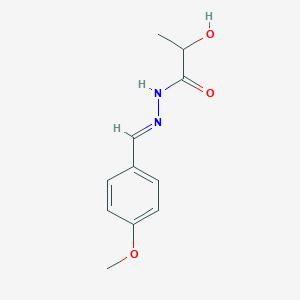
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one, also known as MPEP, is a chemical compound that has been widely studied in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.
Wirkmechanismus
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one acts as a selective antagonist of mGluR5 by binding to its allosteric site, which is distinct from the orthosteric site where glutamate binds. This leads to the inhibition of downstream signaling pathways that are activated by mGluR5, such as the cyclic AMP (cAMP) pathway and the extracellular signal-regulated kinase (ERK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the central nervous system, including synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been reported to reduce the expression of glutamate receptors and increase the expression of GABA receptors, leading to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one is a useful tool compound for investigating the role of mGluR5 in various physiological and pathological conditions. It has high selectivity and potency for mGluR5, and its effects can be easily reversed by removing the compound from the system. However, this compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one and its role in mGluR5 signaling. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop more potent and selective mGluR5 antagonists based on the structure of this compound, which may have improved pharmacokinetic properties and therapeutic efficacy. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and neuronal excitability, which may provide insights into the pathophysiology of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one involves the reaction of 6-methoxy-4-hydroxycoumarin with pentafluoroethyl bromide in the presence of a base such as potassium carbonate. The product is then purified by column chromatography to obtain this compound as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2-(pentafluoroethyl)-4H-chromen-4-one has been extensively studied in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a tool compound to investigate the role of mGluR5 in various physiological and pathological conditions, such as addiction, anxiety, depression, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-methoxy-2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5O3/c1-19-6-2-3-9-7(4-6)8(18)5-10(20-9)11(13,14)12(15,16)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPNXWVABJLOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348259 |
Source


|
| Record name | 6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380159-48-8 |
Source


|
| Record name | 6-Methoxy-2-(pentafluoroethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)







![N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5766540.png)
![3-bromo-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5766551.png)
